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Introduction
OBP-801 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant

antineoplastic activity in a variety of cancer models.[1][2] By inhibiting HDACs, OBP-801 leads

to the accumulation of acetylated histones, altering chromatin structure and modulating the

expression of key genes involved in cell cycle regulation and apoptosis.[3][4] One such critical

target is the pro-apoptotic gene NOXA, which is often silenced in cancer cells.[3][4] Chromatin

Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo association of

specific proteins, such as acetylated histones and transcription factors, with specific genomic

regions.[5] These application notes provide a detailed protocol for utilizing OBP-801 in a ChIP

assay to study its effects on histone acetylation and gene regulation at specific promoters, such

as that of the NOXA gene.

Principle of the Assay
The ChIP assay, in conjunction with OBP-801 treatment, allows for the investigation of

epigenetic modifications induced by this HDAC inhibitor. The workflow begins with the cross-

linking of proteins to DNA within intact cells. Subsequently, the chromatin is sheared into

smaller fragments. An antibody specific to the protein of interest, such as acetylated histone H3

(Ac-H3) or acetylated histone H4 (Ac-H4), is used to immunoprecipitate the protein-DNA

complexes. Following immunoprecipitation, the cross-links are reversed, and the DNA is

purified. The amount of a specific DNA sequence associated with the protein of interest can
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then be quantified using quantitative PCR (qPCR), providing a measure of the protein's binding

to that specific genomic locus.

Data Presentation
The following tables summarize representative quantitative data from a ChIP-qPCR experiment

designed to assess the effect of OBP-801 on histone acetylation and RNA Polymerase II

recruitment at the NOXA gene promoter in G401 rhabdoid tumor cells.

Table 1: Effect of OBP-801 on Histone H3 Acetylation at the NOXA Promoter

Treatment Group Target Locus Antibody
Fold Enrichment
(vs. IgG Control)

Vehicle (DMSO) NOXA Promoter Anti-Ac-H3 2.5

OBP-801 (10 nM) NOXA Promoter Anti-Ac-H3 15.8

Vehicle (DMSO)
Negative Control

Locus
Anti-Ac-H3 1.1

OBP-801 (10 nM)
Negative Control

Locus
Anti-Ac-H3 1.3

Table 2: Effect of OBP-801 on Histone H4 Acetylation at the NOXA Promoter

Treatment Group Target Locus Antibody
Fold Enrichment
(vs. IgG Control)

Vehicle (DMSO) NOXA Promoter Anti-Ac-H4 3.1

OBP-801 (10 nM) NOXA Promoter Anti-Ac-H4 18.2

Vehicle (DMSO)
Negative Control

Locus
Anti-Ac-H4 1.2

OBP-801 (10 nM)
Negative Control

Locus
Anti-Ac-H4 1.4

Table 3: Effect of OBP-801 on RNA Polymerase II Recruitment to the NOXA Promoter
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Treatment Group Target Locus Antibody
Fold Enrichment
(vs. IgG Control)

Vehicle (DMSO) NOXA Promoter Anti-RNA Pol II 4.2

OBP-801 (10 nM) NOXA Promoter Anti-RNA Pol II 25.6

Vehicle (DMSO)
Negative Control

Locus
Anti-RNA Pol II 1.3

OBP-801 (10 nM)
Negative Control

Locus
Anti-RNA Pol II 1.5

Experimental Protocols
This section provides a detailed methodology for performing a ChIP assay to investigate the

effects of OBP-801.

Materials and Reagents
Cell Lines: G401, NS, or other relevant cancer cell lines.

OBP-801: Stock solution in DMSO.

Formaldehyde (37%): For cross-linking.

Glycine: To quench cross-linking.

Phosphate-Buffered Saline (PBS): Ice-cold.

Cell Lysis Buffer: (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1%

Triton X-100, with protease inhibitors).

Sonication Buffer: (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton

X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, with protease inhibitors).

ChIP Dilution Buffer: (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl

pH 8.1, 167 mM NaCl).
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Antibodies:

Anti-acetyl-Histone H3 (e.g., Millipore #06-599)

Anti-acetyl-Histone H4 (e.g., Millipore #06-866)

Anti-RNA Polymerase II (e.g., Millipore #05-623)

Normal Rabbit IgG (as a negative control).

Protein A/G Magnetic Beads: (e.g., Thermo Fisher Scientific).

Wash Buffers: Low salt, high salt, and LiCl wash buffers.

Elution Buffer: (e.g., 1% SDS, 0.1 M NaHCO3).

NaCl (5 M): For reversing cross-links.

RNase A and Proteinase K: For sample purification.

DNA Purification Kit: (e.g., Qiagen).

qPCR Primers: For the target promoter (e.g., NOXA) and a negative control region.

Detailed Protocol
Cell Treatment and Cross-linking:

1. Culture cells to 80-90% confluency.

2. Treat cells with OBP-801 (e.g., 10 nM) or vehicle (DMSO) for the desired time (e.g., 24

hours).

3. Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10

minutes at room temperature with gentle shaking.

4. Quench the cross-linking by adding glycine to a final concentration of 0.125 M and

incubate for 5 minutes at room temperature.
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5. Wash cells twice with ice-cold PBS.

Cell Lysis and Chromatin Shearing:

1. Scrape cells and collect by centrifugation.

2. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.

3. Pellet the nuclei and resuspend in Sonication Buffer.

4. Sonicate the lysate to shear chromatin into fragments of 200-1000 bp. Optimal sonication

conditions should be determined empirically for each cell type and instrument.

5. Centrifuge to pellet cell debris. The supernatant contains the sheared chromatin.

Immunoprecipitation:

1. Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot as "input" control.

2. Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.

3. Add the specific antibody (e.g., anti-acetyl-Histone H3) or control IgG to the pre-cleared

chromatin and incubate overnight at 4°C with rotation.

4. Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the

antibody-protein-DNA complexes.

Washes and Elution:

1. Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl

wash buffer.

2. Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating

at 65°C.

Reverse Cross-linking and DNA Purification:

1. Add NaCl to the eluted samples and the input control to a final concentration of 0.2 M and

incubate at 65°C for at least 6 hours to reverse the cross-links.
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2. Treat with RNase A and then Proteinase K.

3. Purify the DNA using a DNA purification kit.

Quantitative PCR (qPCR) Analysis:

1. Perform qPCR using primers specific for the target gene promoter (e.g., NOXA) and a

negative control region.

2. Calculate the fold enrichment of the target sequence in the immunoprecipitated samples

relative to the IgG control, normalized to the input DNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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